Cas no 2248175-31-5 ((2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol)

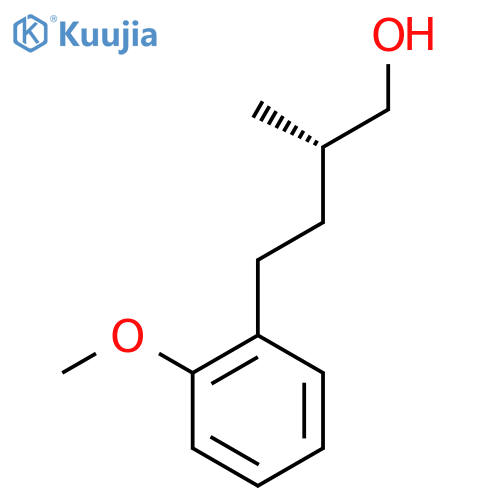

2248175-31-5 structure

商品名:(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol

(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol

- 2248175-31-5

- EN300-6507433

-

- インチ: 1S/C12H18O2/c1-10(9-13)7-8-11-5-3-4-6-12(11)14-2/h3-6,10,13H,7-9H2,1-2H3/t10-/m0/s1

- InChIKey: VNBAGQZQNDLZLL-JTQLQIEISA-N

- ほほえんだ: OC[C@@H](C)CCC1C=CC=CC=1OC

計算された属性

- せいみつぶんしりょう: 194.130679813g/mol

- どういたいしつりょう: 194.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 29.5Ų

(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6507433-0.25g |

(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |

2248175-31-5 | 0.25g |

$2044.0 | 2023-05-31 | ||

| Enamine | EN300-6507433-0.05g |

(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |

2248175-31-5 | 0.05g |

$1866.0 | 2023-05-31 | ||

| Enamine | EN300-6507433-0.1g |

(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |

2248175-31-5 | 0.1g |

$1955.0 | 2023-05-31 | ||

| Enamine | EN300-6507433-10.0g |

(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |

2248175-31-5 | 10g |

$9550.0 | 2023-05-31 | ||

| Enamine | EN300-6507433-1.0g |

(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |

2248175-31-5 | 1g |

$2221.0 | 2023-05-31 | ||

| Enamine | EN300-6507433-2.5g |

(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |

2248175-31-5 | 2.5g |

$4355.0 | 2023-05-31 | ||

| Enamine | EN300-6507433-5.0g |

(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |

2248175-31-5 | 5g |

$6441.0 | 2023-05-31 | ||

| Enamine | EN300-6507433-0.5g |

(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |

2248175-31-5 | 0.5g |

$2132.0 | 2023-05-31 |

(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

2248175-31-5 ((2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol) 関連製品

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量